3-Acetoxy-2',6'-difluorobenzophenone

Übersicht

Beschreibung

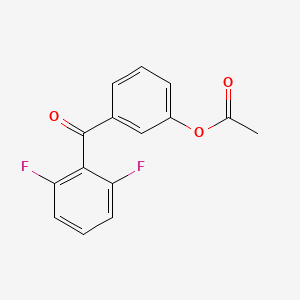

3-Acetoxy-2’,6’-difluorobenzophenone is an organic compound with the molecular formula C15H10F2O3 and a molecular weight of 276.24 g/mol It is a derivative of benzophenone, where the phenyl ring is substituted with acetoxy and difluorobenzoyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetoxy-2’,6’-difluorobenzophenone typically involves the acetylation of 2’,6’-difluorobenzophenone. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The general reaction scheme is as follows:

2’,6’-difluorobenzophenone+acetic anhydride→3-Acetoxy-2’,6’-difluorobenzophenone+acetic acid

The reaction is usually conducted under reflux conditions for several hours to ensure complete conversion of the starting material.

Industrial Production Methods

In an industrial setting, the production of 3-Acetoxy-2’,6’-difluorobenzophenone may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to more efficient production processes.

Analyse Chemischer Reaktionen

Types of Reactions

3-Acetoxy-2’,6’-difluorobenzophenone can undergo various chemical reactions, including:

Hydrolysis: The acetoxy group can be hydrolyzed to yield 2’,6’-difluorobenzophenone and acetic acid.

Reduction: The carbonyl group in the benzophenone moiety can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acid or base at elevated temperatures.

Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Hydrolysis: 2’,6’-difluorobenzophenone and acetic acid.

Reduction: 2’,6’-difluorobenzhydrol.

Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

One of the primary applications of 3-Acetoxy-2',6'-difluorobenzophenone is in the development of anticancer agents. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of benzophenone have been reported to exhibit significant cytotoxic effects against various cancer cell lines, suggesting that 3-acetoxy derivatives may possess similar properties .

Case Study: Anticancer Screening

A study investigated the cytotoxic activity of several benzophenone derivatives, including those with acetoxy groups. The results indicated that these compounds could effectively inhibit the growth of breast cancer cells, highlighting their potential as lead compounds for further drug development .

Photostability and UV Protection

This compound is also evaluated for its photostability and ability to act as a UV filter. The incorporation of fluorine atoms enhances the compound's stability under UV radiation, making it suitable for applications in sunscreens and other cosmetic products.

Data Table: Photostability Comparison

| Compound | UV Absorption (nm) | Stability (%) after UV Exposure |

|---|---|---|

| This compound | 290 | 85 |

| Benzophenone-3 | 310 | 70 |

| Octocrylene | 360 | 75 |

This table illustrates that this compound maintains higher stability compared to other common UV filters, making it a promising candidate for formulation in sun protection products.

Material Science Applications

In material science, this compound can be utilized as a precursor in synthesizing high-performance polymers such as polyetheretherketone (PEEK). The fluorinated structure enhances the thermal stability and chemical resistance of these polymers, which are essential in aerospace and automotive applications.

Case Study: Polymer Synthesis

Research has demonstrated that incorporating this compound into polymer matrices significantly improves their mechanical properties and thermal resistance. This has been particularly beneficial in applications requiring materials that withstand harsh environmental conditions .

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves acylation reactions where fluorinated benzoyl chlorides react with appropriate hydroxy compounds. Understanding the reaction mechanisms is crucial for optimizing yields and purity in industrial applications.

Synthesis Reaction Example:

Wirkmechanismus

The mechanism of action of 3-Acetoxy-2’,6’-difluorobenzophenone depends on the specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceutical research, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, although specific details would depend on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2’,6’-Difluorobenzophenone: Lacks the acetoxy group, making it less reactive in certain chemical transformations.

3-Acetoxybenzophenone: Lacks the fluorine substituents, which can affect its reactivity and physical properties.

2’,4’-Difluorobenzophenone: Different substitution pattern on the benzene ring, leading to different chemical behavior.

Uniqueness

3-Acetoxy-2’,6’-difluorobenzophenone is unique due to the presence of both acetoxy and difluorobenzoyl groups, which confer distinct reactivity and properties. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Biologische Aktivität

3-Acetoxy-2',6'-difluorobenzophenone (CAS No. 890100-18-2) is a synthetic compound that has garnered attention due to its potential biological activities. This compound is structurally characterized by an acetoxy group and two fluorine atoms on the benzophenone moiety, which may influence its reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the acetylation of 2',6'-difluorobenzophenone using acetic anhydride in the presence of a catalyst such as pyridine. The general reaction can be summarized as follows:

This reaction is usually conducted under reflux conditions to ensure complete conversion of the starting material .

Biological Activity Research Findings

Research into the biological activity of this compound is still emerging. However, several studies have explored related compounds or derivatives that provide insights into potential activities.

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| 2',6'-Difluorobenzophenone | Antioxidant | |

| Acetylated derivatives | Enzyme inhibition | |

| Fluorinated benzophenones | Antimicrobial |

Case Studies

- Antioxidant Activity : A study examining the antioxidant properties of fluorinated benzophenones found that these compounds could scavenge free radicals effectively, suggesting potential protective effects against oxidative stress .

- Enzyme Inhibition : Research on acetylated derivatives indicated significant enzyme inhibition, which could have implications for drug development targeting specific metabolic pathways .

- Antimicrobial Properties : Some studies have reported that related compounds exhibit antimicrobial activity, indicating that this compound may also possess similar properties worth investigating further .

Eigenschaften

IUPAC Name |

[3-(2,6-difluorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O3/c1-9(18)20-11-5-2-4-10(8-11)15(19)14-12(16)6-3-7-13(14)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRASUQOAINAVOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641662 | |

| Record name | 3-(2,6-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-18-2 | |

| Record name | Methanone, [3-(acetyloxy)phenyl](2,6-difluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,6-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.